molecular formula C13H14O4 B2590345 4-butyl-6,7-dihydroxy-2H-chromen-2-one CAS No. 16574-05-3

4-butyl-6,7-dihydroxy-2H-chromen-2-one

Cat. No.: B2590345
CAS No.: 16574-05-3
M. Wt: 234.251
InChI Key: WJBWKTBZEDZSTF-UHFFFAOYSA-N
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Scientific Research Applications

4-butyl-6,7-dihydroxy-2H-chromen-2-one has several scientific research applications:

Safety and Hazards

The compound is classified as an irritant . Further safety and hazard information was not found in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6,7-dihydroxy-2H-chromen-2-one typically involves the reaction of substituted resorcinols with appropriate aldehydes under acidic or basic conditions. One common method involves the condensation of 4-butylresorcinol with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the chromen-2-one ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-butyl-6,7-dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-butyl-6,7-dihydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antimicrobial activity may involve disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

4-butyl-6,7-dihydroxy-2H-chromen-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

4-butyl-6,7-dihydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-2-3-4-8-5-13(16)17-12-7-11(15)10(14)6-9(8)12/h5-7,14-15H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBWKTBZEDZSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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